2-(3-Methoxybenzyl)benzaldehyde

Structural confirmation Linker chemistry Procurement integrity

2-(3-Methoxybenzyl)benzaldehyde is a disubstituted aromatic aldehyde (C15H14O2, MW 226.27) featuring a benzaldehyde core with a 3-methoxybenzyl substituent attached via a methylene (-CH2-) linker at the ortho position. It is classified as a benzaldehyde derivative within the broader benzylbenzaldehyde family and is supplied as a research intermediate with a standard purity of ≥98%.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B14910459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxybenzyl)benzaldehyde
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=CC=CC=C2C=O
InChIInChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3
InChIKeyRMKPFESNXCOONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxybenzyl)benzaldehyde (CAS 223575-85-7): Structural Identity and Core Physicochemical Profile for Research Procurement


2-(3-Methoxybenzyl)benzaldehyde is a disubstituted aromatic aldehyde (C15H14O2, MW 226.27) featuring a benzaldehyde core with a 3-methoxybenzyl substituent attached via a methylene (-CH2-) linker at the ortho position . It is classified as a benzaldehyde derivative within the broader benzylbenzaldehyde family and is supplied as a research intermediate with a standard purity of ≥98% . Critical computed physicochemical parameters include a LogP of 3.0985, topological polar surface area (TPSA) of 26.30 Ų, two hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds . The predicted boiling point is 360.6±22.0 °C at 760 mmHg . This compound is structurally distinct from its frequently conflated ether-linked analog 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2, CAS 350693-45-7), which contains an oxygen atom in the linker bridge, resulting in a different molecular formula (C15H14O3), higher molecular weight (242.27), and larger TPSA (35.53 Ų) [1].

Why 2-(3-Methoxybenzyl)benzaldehyde Cannot Be Casually Substituted with Closest Analogs in Medicinal Chemistry and Synthetic Workflows


Superficial structural similarity among benzylbenzaldehyde derivatives masks functionally consequential differences in linker chemistry, regioisomeric methoxy positioning, and resulting physicochemical properties that directly affect synthetic reactivity, intermediate suitability, and biological target engagement. The methylene-linked target compound occupies a distinct chemical space from the more extensively studied ether-linked analog 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2): the absence of the ether oxygen eliminates a hydrogen bond acceptor, reduces TPSA by 9.23 Ų, and alters metabolic and oxidative stability profiles [1]. Compared to the unsubstituted parent 2-benzylbenzaldehyde, the meta-methoxy substituent introduces a second hydrogen bond acceptor and increases PSA by 9.23 Ų while minimally shifting LogP (Δ = 0.0086), enabling differential partitioning and receptor interactions without drastically altering overall lipophilicity . Among regioisomers, the 3-methoxy (meta) orientation provides electronic effects via induction and resonance that are distinct from the 2-methoxy (ortho) isomer (CAS 223575-87-9), which can introduce steric hindrance and alter aldehyde reactivity. These differences mean procurement of an incorrect analog—whether through CAS number conflation or assumption of functional equivalence—can lead to divergent synthetic outcomes, invalid structure-activity relationship conclusions, or failed intermediate conversion in multi-step pharmaceutical syntheses.

Quantitative Differentiation Evidence for 2-(3-Methoxybenzyl)benzaldehyde vs. Structural Analogs: A Procurement-Focused Evidence Guide


Structural and Molecular Differentiation from the Ether-Linked Analog 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)

The target compound differs from the frequently conflated 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2, CAS 350693-45-7) by the presence of a methylene (-CH2-) linker rather than an ether (-O-) linker between the two aromatic rings. This fundamental structural difference results in distinct molecular formulas (C15H14O2 vs. C15H14O3), molecular weights (226.27 vs. 242.27; ΔMW = 16.00), and topological polar surface areas (26.30 vs. 35.53 Ų; ΔPSA = 9.23) [1]. The SMILES string O=CC1=CC=CC=C1CC2=CC=CC(OC)=C2 confirms the methylene linkage for the target compound . The ether analog CCY-1a-E2 has documented antileukemic activity with G2/M phase arrest and apoptosis induction in HL-60 cells, while the target compound lacks such annotated pharmacology, underscoring that the linker atom is a critical determinant of biological activity [2].

Structural confirmation Linker chemistry Procurement integrity

Physicochemical Differentiation from the Unsubstituted Parent 2-Benzylbenzaldehyde

Relative to the unsubstituted parent scaffold 2-benzylbenzaldehyde (CAS 32832-95-4), the meta-methoxy substituent on the target compound introduces a second hydrogen bond acceptor and increases the topological polar surface area from 17.07 to 26.30 Ų (ΔPSA = +9.23 Ų), while the LogP remains essentially unchanged (3.0985 vs. 3.0899; ΔLogP = 0.0086) . The molecular weight increases from 196.24 to 226.27 (ΔMW = 30.03 Da). The target compound's density is predicted at 1.087±0.06 g/cm³ based on data for related analogs [1]. This combination—elevated polarity without increased lipophilicity—is uncommon for substituent additions and suggests the methoxy group enhances aqueous-phase interactions without penalty to membrane partitioning capacity.

Lipophilicity Polar surface area Hydrogen bonding capacity

Regioisomeric Meta-Positioning of the Methoxy Group: Differentiation from the Ortho Isomer and Implications for C-H Activation Reactivity

The methoxy substituent at the meta position of the benzyl ring in the target compound (CAS 223575-85-7) creates a distinct electronic and steric environment compared to the ortho isomer 2-(2-methoxybenzyl)benzaldehyde (CAS 223575-87-9). In palladium-catalyzed C-H activation reactions of benzylbenzaldehyde derivatives—which proceed via transient directing group strategies using acetohydrazine to form acetohydrazone intermediates—the position of the methoxy substituent influences both the electronic activation of the aryl ring and the steric accessibility of the reactive C-H bonds [1]. The ortho isomer places the methoxy group proximal to the reactive benzyl methylene, potentially introducing steric hindrance during metalation, whereas the meta isomer provides electronic activation through resonance without imposing steric constraints at the reaction center. This regioisomeric difference is particularly relevant for the synthesis of 2-benzylbenzaldehyde derivatives via C(sp³)-H activation from 2-methylbenzaldehyde and aryl iodides .

Regioisomerism C-H activation Steric effects Synthetic intermediate

Boiling Point and Thermal Stability Differentiation for Purification Methodology Selection

The target compound exhibits a predicted boiling point of 360.6±22.0 °C at 760 mmHg, substantially higher than the unsubstituted 2-benzylbenzaldehyde (reported at 116-118 °C, though this value is likely measured under reduced pressure and not directly comparable at standard conditions) . The ether-linked analog 2-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 350693-45-7) has an even higher predicted boiling point of 397.4 °C at 760 mmHg [1]. The intermediate boiling point of the target compound positions it as more readily purified by vacuum distillation than the higher-boiling ether analog, while still providing sufficient thermal stability margin relative to the lower-boiling unsubstituted parent. Storage specifications for the target compound mandate sealed, dry conditions at 2-8 °C, indicating sensitivity to moisture and thermal degradation that must be factored into procurement and handling protocols .

Boiling point Purification Distillation Thermal stability

H-Bond Acceptor Count and PSA as Determinants of Chromatographic Behavior and Solubility Profiling

The target compound possesses two hydrogen bond acceptors (both oxygen atoms: aldehyde carbonyl and methoxy ether) and zero hydrogen bond donors, yielding a TPSA of 26.30 Ų . This contrasts with three H-bond acceptors and a TPSA of 35.53 Ų for the ether analog, and one H-bond acceptor with a TPSA of 17.07 Ų for 2-benzylbenzaldehyde [1]. These differences directly translate to distinct chromatographic retention behavior: the target compound exhibits intermediate polarity on normal-phase silica and intermediate reversed-phase retention relative to both comparators. The absence of hydrogen bond donors in all three compounds means that solubility in aprotic organic solvents (e.g., DCM, THF, toluene) is primarily governed by dipole interactions and polarizability rather than hydrogen bonding, but the differential TPSA values predict measurably different elution profiles in both flash chromatography and HPLC method development.

Chromatography Solubility H-bond acceptors Method development

Absence of Confounding Biological Activity: Clean Slate for Medicinal Chemistry Derivatization vs. CCY-1a-E2

A critical but often overlooked differentiation factor is that the target compound lacks documented direct biological activity in public databases, in marked contrast to the ether analog CCY-1a-E2, which has well-characterized antileukemic activity including G2/M phase cell cycle arrest, caspase-dependent apoptosis induction, and in vivo anti-leukemic efficacy in a BALB/c mouse model [1]. CCY-1a-E2 also inhibits superoxide anion generation via Akt inactivation and phospholipase D activation in rat neutrophils [2]. The target compound's absence of annotated pharmacology—despite its close structural resemblance to CCY-1a-E2—makes it a more suitable starting scaffold for medicinal chemistry programs seeking to explore novel target engagement without pre-existing polypharmacology confounding SAR interpretation. This 'clean biological slate' is a procurement-relevant advantage when the research objective is de novo lead discovery rather than analog optimization of a known pharmacophore.

Target engagement Selectivity profiling Scaffold hopping SAR studies

Recommended Research and Industrial Application Scenarios for 2-(3-Methoxybenzyl)benzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Requiring a Pharmacologically Uncharacterized Benzylbenzaldehyde Core

The target compound is the preferred choice over CCY-1a-E2 when the research objective is to explore novel biological target space without the confounding influence of documented polypharmacology. As established in Evidence Item 6, 2-(3-methoxybenzyl)benzaldehyde lacks annotated biological activity, providing a 'clean slate' for de novo SAR exploration [1]. The ortho-aldehyde with a meta-methoxybenzyl substituent offers a tunable scaffold with two chemically orthogonal reactive handles (aldehyde for reductive amination, oxime formation, or Grignard addition; methoxy for demethylation to phenol for further diversification). Procurement of this specific CAS number ensures the methylene-linked scaffold rather than the ether-linked CCY-1a-E2, which would introduce unintended antileukemic polypharmacology [2].

Synthetic Methodology Development Involving C-H Activation or Cross-Coupling at the Benzyl Methylene Position

As described in Evidence Item 3, the meta-methoxy orientation provides electronic activation without the steric hindrance that the ortho isomer (CAS 223575-87-9) would impose at the benzyl methylene reaction center [1]. This regioisomeric advantage is relevant for Pd-catalyzed C(sp³)-H activation methodologies using transient directing groups (e.g., acetohydrazone formation from the aldehyde), where steric accessibility of the benzylic C-H bonds is critical for efficient metalation [2]. The intermediate TPSA (26.30 Ų) and LogP (3.0985) also facilitate product extraction and chromatographic purification of the typically less polar cross-coupled products, as detailed in Evidence Item 5 .

Intermediate for Multi-Step Pharmaceutical Syntheses Requiring Differential Protection and Orthogonal Reactivity

The ortho relationship between the aldehyde and the benzyl substituent enables unique intramolecular cyclization pathways (e.g., formation of isochroman or dihydroisobenzofuran scaffolds) that are not accessible with meta- or para-substituted analogs. The meta-methoxy group on the benzyl ring can be selectively demethylated (e.g., using BBr₃) to reveal a phenol for further functionalization, while the aldehyde remains available for reductive amination, Wittig olefination, or hydrazone formation. Evidence Item 1 confirms the structural integrity of the methylene linker [1], which is stable under a broader range of conditions (acidic, basic, reductive) compared to the benzylic ether linkage in the CCY-1a-E2 analog that is susceptible to hydrogenolysis and Lewis acid-mediated cleavage. Evidence Item 4's boiling point data further supports that the target compound is more amenable to vacuum distillation purification than the higher-boiling ether analog .

Physicochemical Property-Guided Fragment Library Design and Computational Chemistry Studies

The unique combination of properties—LogP 3.0985 with TPSA 26.30 Ų and two H-bond acceptors—places this compound in a differentiated property space relative to both the unsubstituted parent (lower TPSA, one H-acceptor) and the ether analog (higher TPSA, three H-acceptors), as established in Evidence Items 2 and 5 [1][2]. This intermediate polarity profile is valuable for constructing fragment libraries where balanced solubility in both aqueous assay buffers and organic reaction media is required. The absence of hydrogen bond donors (H_Donors = 0) eliminates donor-based solubility variability across different solvent systems, simplifying computational solubility predictions and experimental handling. For virtual screening campaigns, the compound's well-defined computed parameters (PSA, LogP, rotatable bonds = 4) make it an attractive control compound for validating in silico models against experimentally determined properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxybenzyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.